phosphanium CAS No. 53225-54-0](/img/structure/B14656845.png)
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy](oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium is a complex organophosphorus compound characterized by its unique structure, which includes two 2,2-dimethyl-1,3-dioxolane groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as the phosphorus source, which reacts with the dioxolane derivative in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dioxolane groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of advanced materials, such as flame retardants and plasticizers
Wirkmechanismus
The mechanism by which Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The dioxolane groups provide steric hindrance and electronic effects that influence the reactivity of the phosphorus center. This can affect the compound’s ability to participate in catalytic cycles, bind to enzymes, or interact with other molecules in a specific manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
- Bis-(2,2-dimethyl-(1,3)dioxolan-4-yl)-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Uniqueness
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium is unique due to its specific combination of dioxolane groups and a central phosphorus atom. This structure imparts distinct reactivity and properties that are not observed in similar compounds. For example, the presence of the oxo group on the phosphorus atom can significantly alter its electronic properties and reactivity compared to other dioxolane derivatives .
Eigenschaften
CAS-Nummer |
53225-54-0 |
|---|---|
Molekularformel |
C12H22O7P+ |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C12H22O7P/c1-11(2)14-5-9(18-11)7-16-20(13)17-8-10-6-15-12(3,4)19-10/h9-10H,5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
AAONENWKABIOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CO[P+](=O)OCC2COC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


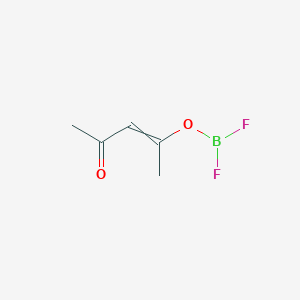
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
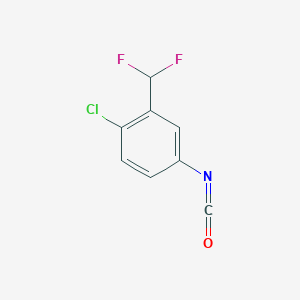

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
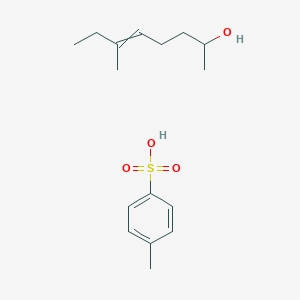
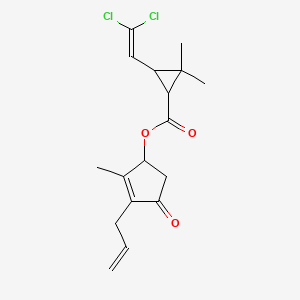
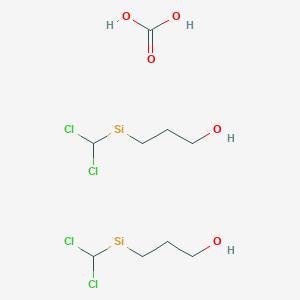
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
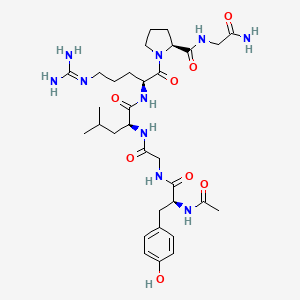
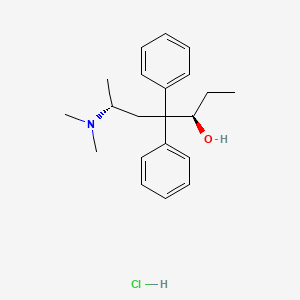
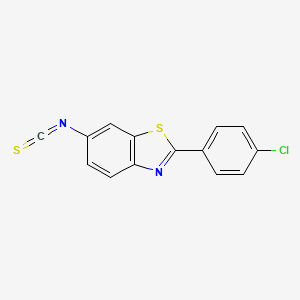
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
